3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide, also known as BMPPA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BMPPA is a small molecule that belongs to the class of benzothiazole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
作用机制
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation. 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has also been reported to inhibit the NF-kB pathway, which is involved in the regulation of immune responses and inflammation. In addition, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has also been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the replication of the hepatitis B virus and the HIV virus.
实验室实验的优点和局限性
One of the advantages of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide is its broad-spectrum activity against various types of cancer cells and viruses. In addition, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has been shown to have low toxicity in normal cells, which is a desirable feature for a potential therapeutic agent. However, one of the limitations of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the pharmacokinetics and pharmacodynamics of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide have not been fully characterized, which limits its clinical development.
未来方向
Further research is needed to fully understand the mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide and its potential therapeutic applications. One of the future directions of research is to develop more potent and selective derivatives of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide that can overcome its limitations, such as poor solubility and low bioavailability. In addition, preclinical studies are needed to evaluate the safety and efficacy of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide in animal models of cancer and viral infections. Finally, clinical trials are needed to determine the optimal dose and schedule of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide for the treatment of human diseases.
合成方法
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has been reported in the literature by several research groups. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with N-(4-chloromethyl)pyrimidine-2-amine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-methylpropanamide to yield 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide. The purity of the synthesized compound can be improved by recrystallization or column chromatography.
科学研究应用
3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. Several studies have shown that 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
In addition to its anti-cancer activity, 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has also been investigated for its anti-inflammatory and anti-viral effects. Studies have shown that 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-(1,3-benzothiazol-2-yl)-N-methyl-N-(4-pyrimidinylmethyl)propanamide has also been reported to exhibit anti-viral activity against the hepatitis B virus and the human immunodeficiency virus (HIV).
属性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-methyl-N-(pyrimidin-4-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20(10-12-8-9-17-11-18-12)16(21)7-6-15-19-13-4-2-3-5-14(13)22-15/h2-5,8-9,11H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPANKDZKZYDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=NC=C1)C(=O)CCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。